3-Chloro-5-hydroxy-2-pentanone
CAS No.: 13045-13-1
Cat. No.: VC20987693
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13045-13-1 |
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Molecular Formula | C5H9ClO2 |
Molecular Weight | 136.58 g/mol |
IUPAC Name | 3-chloro-5-hydroxypentan-2-one |
Standard InChI | InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 |
Standard InChI Key | FYWDUQCSMYWUHV-UHFFFAOYSA-N |
SMILES | CC(=O)C(CCO)Cl |
Canonical SMILES | CC(=O)C(CCO)Cl |
Introduction
Physical and Chemical Properties
Molecular Structure and Fundamental Characteristics
3-Chloro-5-hydroxy-2-pentanone is an organochlorine compound with the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. Structurally, it features a chlorine atom at the C-3 position and a hydroxyl group at the C-5 position of a pentanone backbone. This unique arrangement of functional groups contributes to its chemical versatility.
The compound exists as a colorless liquid at room temperature and exhibits moderate solubility in water while being readily soluble in common organic solvents such as ethanol, methanol, and chloroform. This solubility profile makes it particularly useful in organic synthesis applications.
Structural Tautomerism
An important characteristic of 3-Chloro-5-hydroxy-2-pentanone is its ability to undergo tautomerism between the keto form (3-Chloro-5-hydroxy-2-pentanone) and the enol form (3-Chloro-4-oxo-1-pentanol). This keto-enol tautomerism significantly influences its reactivity patterns in both synthetic pathways and biological systems.
The equilibrium between these tautomeric forms depends on various factors including temperature, solvent polarity, and pH of the reaction medium. This property contributes to the compound's versatility in organic transformations and explains some of its biological activities.
Physical Properties and Stability
Property | Value/Description |
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Physical State | Colorless liquid |
Molecular Weight | 136.58 g/mol |
Solubility | Moderate in water, high in organic solvents |
Melting Point | Data not available in sources |
Boiling Point | Data not available in sources |
Stability | Stable under normal conditions; sensitive to strong oxidizers |
The compound demonstrates reasonable stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH conditions. For storage purposes, it is typically kept in sealed containers at controlled temperatures to prevent decomposition. |
Synthesis Methods
Laboratory Synthesis Routes
Several synthetic routes have been developed for the preparation of 3-Chloro-5-hydroxy-2-pentanone, with varying degrees of efficiency and yield. One of the most common laboratory methods involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.
This reaction is typically conducted in 1,2-dichloroethane at approximately 80°C for 2 hours, with N,N-dimethylacetamide serving as the reaction initiator. Under optimized conditions, this synthetic route can achieve yields of up to 97.93%, making it highly efficient for laboratory-scale production.
An alternative synthetic pathway involves the reaction of 3-chloropropanol with sulfur dioxide to form 3-chloro-1-(dimethylsulfonyl)propane as an intermediate. This intermediate is subsequently treated with aluminum chloride to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthetic routes employed are generally similar to laboratory methods but optimized for cost-effectiveness, scalability, and environmental considerations. The industrial processes typically feature:
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Use of more economical chlorinating agents
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Implementation of continuous flow processes rather than batch reactions
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Optimization of reaction conditions to maximize yield and purity
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Development of efficient purification procedures to meet commercial specifications
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Implementation of waste management protocols to minimize environmental impact
These industrial methods are designed to produce 3-Chloro-5-hydrody-2-pentanone in high purity while maintaining economic viability for large-scale production.
Chemical Reactivity
Oxidation Reactions
3-Chloro-5-hydroxy-2-pentanone undergoes various oxidation reactions, primarily at the hydroxyl group. When treated with oxidizing agents such as potassium permanganate or chromium trioxide, it can be converted to the corresponding ketone or carboxylic acid derivatives.
The oxidation pathway depends significantly on the reaction conditions and the oxidizing agent employed. Under mild conditions, selective oxidation of the hydroxyl group occurs, while stronger oxidizing agents can lead to cleavage of carbon-carbon bonds and formation of more extensively oxidized products.
Reduction Reactions
The carbonyl group in 3-Chloro-5-hydroxy-2-pentanone is susceptible to reduction by various reducing agents, including sodium borohydride and lithium aluminum hydride. These reductions typically yield the corresponding alcohol derivatives.
The selectivity of reduction can be controlled by the choice of reducing agent and reaction conditions. For instance, sodium borohydride tends to selectively reduce the carbonyl group, while lithium aluminum hydride can reduce both the carbonyl and potentially the carbon-chlorine bond.
Substitution Reactions
The chlorine atom at the C-3 position serves as an excellent leaving group, making 3-Chloro-5-hydroxy-2-pentanone amenable to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atom to yield the corresponding substituted derivatives.
These substitution reactions typically follow an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the chlorine atom. The reactivity toward nucleophilic substitution is enhanced by the adjacent carbonyl group, which increases the electrophilicity of the carbon-chlorine bond.
Specialized Reactions in Biological Systems
In biological systems, particularly in pear root cells, 3-Chloro-5-hydroxy-2-pentanone participates in the biosynthesis of thiamine (vitamin B1). Specifically, it reacts with thioformamide to form the thiazole moiety of thiamine.
This reaction represents a key step in the biosynthetic pathway of this essential vitamin and underscores the biological significance of 3-Chloro-5-hydroxy-2-pentanone beyond its applications in synthetic organic chemistry.
Applications in Research and Industry
Role as a Synthetic Intermediate
One of the primary applications of 3-Chloro-5-hydroxy-2-pentanone is as a versatile intermediate in organic synthesis. Its multifunctional structure, featuring both a chlorine atom and a hydroxyl group, makes it valuable for constructing more complex molecules.
In particular, it serves as a building block for synthesizing:
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Pharmaceutical intermediates
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Agrochemical precursors
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Specialty chemicals
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Modified thiazole derivatives
The ability of this compound to undergo selective transformations at either the hydroxyl group or the chlorine position provides synthetic chemists with flexibility in designing synthetic routes to target molecules.
Pharmaceutical Applications
In the pharmaceutical sector, 3-Chloro-5-hydroxy-2-pentanone has found significant applications, particularly in the synthesis of thiamine analogs and other biologically active compounds.
A notable application is in the synthesis of DL-Thiamic acid, which involves multi-step reactions where 3-Chloro-5-hydroxy-2-pentanone reacts with aspartic acid to form thiamine analogs. Additionally, it participates in the formation of 5-hydroxyethyl-4-methylthiazole, an essential intermediate in thiamine synthesis.
These applications highlight the compound's importance in developing nutritional supplements and therapeutic agents related to vitamin B1 metabolism.
Role in Agrochemical Development
The agrochemical industry utilizes 3-Chloro-5-hydroxy-2-pentanone in the synthesis of various crop protection agents. Its reactive functional groups allow for the incorporation of key structural elements found in certain herbicides and fungicides.
The compound's ability to undergo selective transformations makes it particularly valuable in creating agrochemicals with specific target activities while minimizing off-target effects.
Biological Activity
Antimicrobial Properties
Research has demonstrated that 3-Chloro-5-hydroxy-2-pentanone possesses notable antimicrobial properties against various bacterial strains. Studies have shown that it exhibits inhibitory effects on bacterial growth, potentially through disruption of cell membrane integrity or interference with critical metabolic pathways.
The antimicrobial activity appears to be related to the compound's ability to interact with cellular components, possibly through the reactive chlorine moiety or through the formation of reactive intermediates in biological systems.
Biochemical Interactions
At the molecular level, 3-Chloro-5-hydroxy-2-pentanone primarily interacts with aldehydes and ketones in biological systems. These interactions can lead to the formation of various derivatives, including oximes and hydrazones, which may contribute to its biological activities.
The compound's mode of action appears to involve nucleophilic reactions, where it can act as either a nucleophile or an electrophile depending on the biological context. In some cases, the oxygen atom in the compound can act as a nucleophile in competition with nitrogen, although this pathway is generally considered a dead-end process in biological systems.
The biochemical pathways affected by 3-Chloro-5-hydroxy-2-pentanone primarily involve those related to the formation of oximes and hydrazones, which can influence various cellular processes and potentially disrupt normal metabolic functions in target organisms.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Several structural analogs of 3-Chloro-5-hydroxy-2-pentanone exist, each with distinct chemical and biological properties. A comparative analysis reveals important structure-activity relationships:
Compound | Key Differences | Comparative Reactivity |
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3-Chloro-2-pentanone | Lacks hydroxyl group at C-5 | Less reactive in oxidation reactions; similar reactivity in substitution reactions |
5-Chloro-2-pentanone | Chlorine at C-5 instead of C-3 | Different regioselectivity in substitution reactions; less reactive toward nucleophiles |
3-Hydroxy-2-pentanone | Lacks chlorine atom | Reduced reactivity in substitution reactions; similar reactivity in oxidation reactions |
The presence of both the chlorine atom at position 3 and the hydroxyl group at position 5 in 3-Chloro-5-hydroxy-2-pentanone confers unique reactivity patterns that distinguish it from these structural analogs. This dual functionality enables a broader range of chemical transformations and contributes to its versatility as a synthetic intermediate. |
Structure-Activity Relationships
The structure-activity relationships observed with 3-Chloro-5-hydroxy-2-pentanone and its analogs provide valuable insights for rational design of related compounds with enhanced properties for specific applications:
Research Applications and Case Studies
Antimicrobial Activity Research
Recent studies have evaluated the antimicrobial properties of 3-Chloro-5-hydroxy-2-pentanone against various bacterial strains. The research findings indicate significant inhibitory effects against several bacterial species, suggesting potential applications in developing new antimicrobial agents.
The mechanism of antimicrobial action appears to involve disruption of membrane integrity and interference with critical metabolic pathways. These findings highlight the potential of 3-Chloro-5-hydroxy-2-pentanone and its derivatives as leads for developing new antibacterial compounds.
Role in Thiamine Biosynthesis Research
A particularly significant area of research involves the role of 3-Chloro-5-hydroxy-2-pentanone in thiamine biosynthesis. Studies have demonstrated that in plant systems, particularly pear root cells, this compound serves as a critical intermediate in the formation of the thiazole moiety of thiamine (vitamin B1).
This research has expanded our understanding of vitamin B1 biosynthesis pathways and highlighted the importance of chlorinated intermediates in these biochemical processes. The findings have implications for agricultural science, particularly in understanding nutrient metabolism in plant systems.
Synthesis of Thiamine Analogs
Research on the application of 3-Chloro-5-hydroxy-2-pentanone in the synthesis of thiamine analogs has yielded valuable insights into structure-activity relationships of vitamin B1 derivatives. These studies have facilitated the development of modified thiamine compounds with potentially enhanced properties for therapeutic applications. The synthetic pathways developed in these studies demonstrate the versatility of 3-Chloro-5-hydroxy-2-pentanone as a building block for complex biomolecules and highlight its importance in pharmaceutical research.
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